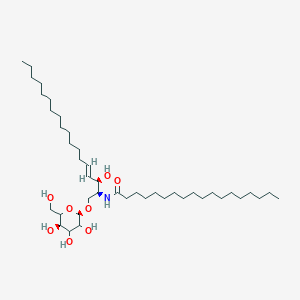
beta-Galactosyl-C18-ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Galactosyl-C18-ceramide: is a type of glycosphingolipid, specifically a galactosylceramide. It consists of a ceramide backbone linked to a galactose sugar. This compound plays a crucial role in various biological processes, including the regulation of nerve cells, protein kinase C activities, and hormone receptor functions . It is also a significant component of the myelin sheath, which insulates nerve fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactosyl-C18-ceramide typically involves the enzymatic action of beta-Galactosylceramide synthase (UGT8A), which catalyzes the transfer of galactose to ceramide . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the extraction and purification of the product using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the ceramide backbone, affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups on the ceramide, potentially changing its properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products:
Scientific Research Applications
Beta-Galactosyl-C18-ceramide has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Investigated for its potential in treating diseases such as sphingolipidosis, diabetes, and chronic kidney diseases .
Industry:
Mechanism of Action
The mechanism of action of beta-Galactosyl-C18-ceramide involves its interaction with various molecular targets and pathways. It modulates cellular signaling pathways, including the PI3K/AKT pathway, and induces autophagy through mitochondrial cleavage . Additionally, it can inhibit Akt action by promoting Akt dephosphorylation and preventing Akt translocation . These actions contribute to its effects on cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
C18 (2S-OH) Galactosyl (beta) Ceramide: Similar in structure but with a hydroxyl group at the 2S position.
C18 Galactosyl (beta) Ceramide (d181/180): Another variant with a different fatty acid chain length.
Glucosylceramide: A similar glycosphingolipid with glucose instead of galactose.
Uniqueness: Beta-Galactosyl-C18-ceramide is unique due to its specific galactose linkage and the presence of a C18 fatty acid chain. This structure imparts distinct biological activities and functions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C42H81NO8 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1 |
InChI Key |
YMYQEDCYNANIPI-FDQSDATMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
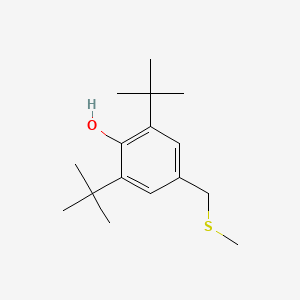
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
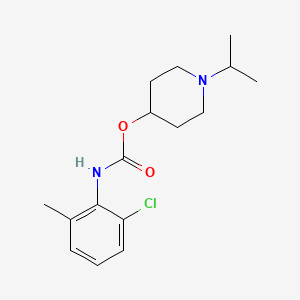
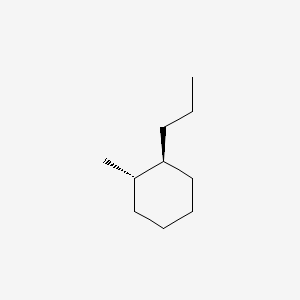
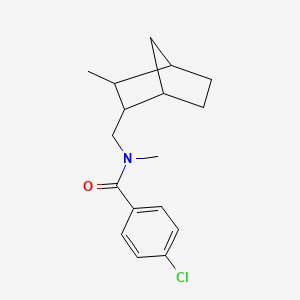
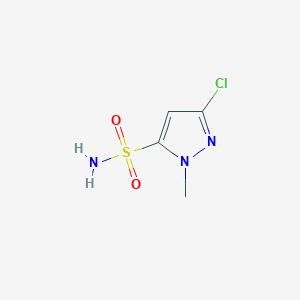

![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)


